2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by the presence of a fluorophenyl group and a prop-2-enyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with 2-fluorophenol and prop-2-en-1-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient synthesis of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclohexane derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-O-(2,6-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole
Uniqueness
2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-2-11-21-16(19)12-7-3-4-8-13(12)17(20)22-15-10-6-5-9-14(15)18/h2-6,9-10,12-13H,1,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXJUDHPBIOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CC=CCC1C(=O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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